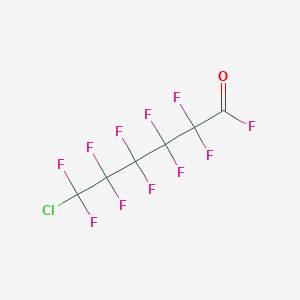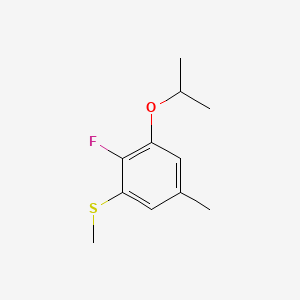
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H3BrCl2F2O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone typically involves the halogenation of a suitable aromatic precursor. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes halogenation, acylation, and purification steps to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted aromatic compounds with new functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or ketones.
科学的研究の応用
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with proteins or enzymes, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
- 1-(3-Bromo-2,6-dichlorophenyl)-2-fluoroethanone
- 1-(3-Bromo-2,6-dichlorophenyl)-2-phenylethanol
Uniqueness
1-(3-Bromo-2,6-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity. The combination of bromine, chlorine, and fluorine atoms provides a distinct set of properties that differentiate it from other halogenated aromatic compounds.
特性
分子式 |
C8H3BrCl2F2O |
|---|---|
分子量 |
303.91 g/mol |
IUPAC名 |
1-(3-bromo-2,6-dichlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3BrCl2F2O/c9-3-1-2-4(10)5(6(3)11)7(14)8(12)13/h1-2,8H |
InChIキー |
QYSWDVSIHRFNBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)C(=O)C(F)F)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.2.0]heptane-2,6-dione](/img/structure/B14760048.png)









![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)
